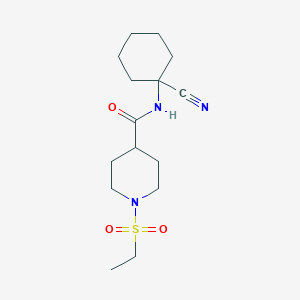
3-(2-Chloroethyl)-5,5-dimethyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroethyl)-5,5-dimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring
作用機序
Target of Action
The primary target of 3-(2-Chloroethyl)-5,5-dimethyl-1,3-oxazolidin-2-one, also known as Lomustine , is DNA. It binds to the N7 nitrogen on the DNA base guanine . This interaction interferes with the DNA’s normal function, preventing cell duplication .
Mode of Action
Lomustine is a bifunctional alkylating agent that alkylates both DNA and RNA, creating interstrand cross-links (ICLs) in DNA . It also has the ability to inhibit several key enzymatic processes by carbamoylation of amino acids in proteins . Lomustine is cell-cycle nonspecific .
Biochemical Pathways
Upon metabolic activation by CYP450 monooxygenases, Lomustine induces major DNA alkylation adducts . The DNA repair pathways engaged by these DNA alkylation adducts include base excision repair, direct damage reversal by MGMT and ALKBH, as well as nucleotide excision repair . DNA translesion synthesis is also a DNA damage tolerance mechanism relevant to DNA alkylation adducts .
Pharmacokinetics
The pharmacokinetics of Lomustine have been studied in various species. It is a highly lipid-soluble drug, which allows it to cross the blood-brain barrier . This property makes it ideal for treating brain tumors, its primary use . The plasma pharmacokinetics of orally administered Lomustine were studied using reversed-phase high-performance liquid chromatography (HPLC) analysis .
Result of Action
The result of Lomustine’s action is the prevention of cell duplication, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells . It is used primarily to treat brain tumors and Hodgkin lymphoma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-5,5-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of 2-chloroethylamine hydrochloride with 5,5-dimethyl-1,3-oxazolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-Chloroethyl)-5,5-dimethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted oxazolidinones with various functional groups.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the oxazolidinone ring, potentially leading to open-chain amines or alcohols.
科学的研究の応用
3-(2-Chloroethyl)-5,5-dimethyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other industrial chemicals.
類似化合物との比較
Similar Compounds
Mustard gas (bis(2-chloroethyl) sulfide): A well-known alkylating agent with similar chemical properties but significantly higher toxicity.
Nitrogen mustards: Compounds like mechlorethamine, which also contain chloroethyl groups and are used in chemotherapy.
Oxazolidinones: A class of compounds with similar ring structures but different substituents, used as antibiotics (e.g., linezolid).
Uniqueness
3-(2-Chloroethyl)-5,5-dimethyl-1,3-oxazolidin-2-one is unique due to its specific combination of the oxazolidinone ring and the chloroethyl group, which imparts distinct chemical reactivity and potential biological activity. Its relatively lower toxicity compared to mustard gas makes it a more suitable candidate for medicinal and industrial applications.
特性
IUPAC Name |
3-(2-chloroethyl)-5,5-dimethyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-7(2)5-9(4-3-8)6(10)11-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQSUJFXSWWHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)O1)CCCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate; oxalic acid](/img/structure/B2998854.png)
![2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide](/img/structure/B2998855.png)




![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2998865.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2998866.png)


![3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide](/img/structure/B2998871.png)


